Cas no 1805028-70-9 (3-Bromo-4-fluoro-5-hydroxybenzyl bromide)

3-ブロモ-4-フルオロ-5-ヒドロキシベンジルブロミドは、芳香族化合物の一種であり、特に医薬品や有機合成中間体として重要な役割を果たします。この化合物は、ベンゼン環上のブロモ基とフルオロ基、ヒドロキシル基という複数の官能基を有しており、高い反応性と多様な化学変換の可能性を備えています。その構造的特徴から、精密有機合成や医薬品開発におけるキー中間体として利用可能です。また、ハロゲン置換基の存在により、求核置換反応やカップリング反応への応用が期待されます。取り扱いには適切な安全対策が必要ですが、その化学的多様性から研究用途で価値のある化合物です。

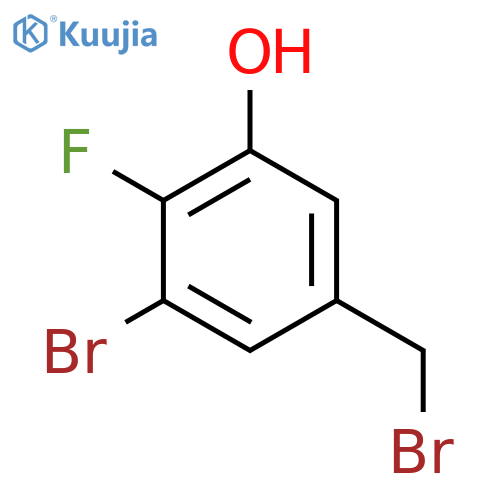

1805028-70-9 structure

商品名:3-Bromo-4-fluoro-5-hydroxybenzyl bromide

CAS番号:1805028-70-9

MF:C7H5Br2FO

メガワット:283.920404195786

CID:4977086

3-Bromo-4-fluoro-5-hydroxybenzyl bromide 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-4-fluoro-5-hydroxybenzyl bromide

-

- インチ: 1S/C7H5Br2FO/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2,11H,3H2

- InChIKey: ASTURZOQFXBJFE-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=C(C=C(CBr)C=1)O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 134

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 20.2

3-Bromo-4-fluoro-5-hydroxybenzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013016791-1g |

3-Bromo-4-fluoro-5-hydroxybenzyl bromide |

1805028-70-9 | 97% | 1g |

1,549.60 USD | 2021-06-25 | |

| Alichem | A013016791-500mg |

3-Bromo-4-fluoro-5-hydroxybenzyl bromide |

1805028-70-9 | 97% | 500mg |

798.70 USD | 2021-06-25 | |

| Alichem | A013016791-250mg |

3-Bromo-4-fluoro-5-hydroxybenzyl bromide |

1805028-70-9 | 97% | 250mg |

470.40 USD | 2021-06-25 |

3-Bromo-4-fluoro-5-hydroxybenzyl bromide 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

1805028-70-9 (3-Bromo-4-fluoro-5-hydroxybenzyl bromide) 関連製品

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量